molecular formula C6H11NO3 B8027531 (S)-Ethyl isoxazolidine-3-carboxylate

(S)-Ethyl isoxazolidine-3-carboxylate

Cat. No.: B8027531
M. Wt: 145.16 g/mol
InChI Key: HMZIYRDMQHXMAF-YFKPBYRVSA-N
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Description

(S)-Ethyl isoxazolidine-3-carboxylate is a chiral compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl isoxazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an α,β-unsaturated ester with a nitrone, leading to the formation of the isoxazolidine ring. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, enantioselective synthesis methods, such as using chiral catalysts or chiral auxiliaries, are employed to ensure the production of the desired (S)-enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl isoxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the isoxazolidine ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-Ethyl isoxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-ethyl isoxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The isoxazolidine ring can mimic the transition state of enzyme-catalyzed reactions, thereby modulating enzyme activity. Additionally, the compound can interact with receptors and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl isoxazolidine-3-carboxylate
  • ®-Ethyl isoxazolidine-3-carboxylate
  • (S)-2-tert-butyl-5-oxo-oxazolidine-3-carboxylate

Uniqueness

(S)-Ethyl isoxazolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the ethyl ester group. This configuration can result in different reactivity and selectivity compared to other isoxazolidine derivatives. The (S)-enantiomer may exhibit distinct biological activity and selectivity towards specific molecular targets, making it valuable in medicinal chemistry and drug development.

Biological Activity

(S)-Ethyl isoxazolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Overview of Isoxazolidine Derivatives

Isoxazolidine derivatives, including this compound, are characterized by their five-membered ring structure containing nitrogen and oxygen atoms. These compounds have been reported to exhibit a variety of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Recent studies have indicated that isoxazolidine derivatives possess significant anticancer properties. For instance, compounds derived from isoxazolidines have shown cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-7 (breast cancer)16.0Induces apoptosis via caspase activation
Compound 19HCT116 (colon cancer)5.0Cell cycle arrest in S and G2/M phases
Compound 35aHCT-15 (colon cancer)4.04Induces apoptosis and inhibits proliferation

In a study evaluating various isoxazolidine derivatives for their anticancer activity, this compound was noted for its ability to induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7) through caspase-3/7 activation . Additionally, other derivatives demonstrated potent cytotoxicity against colon cancer cells, suggesting that structural modifications can enhance their efficacy .

Anti-inflammatory Activity

Isoxazolidines have also been studied for their anti-inflammatory properties. The mechanism often involves selective inhibition of cyclooxygenase enzymes:

Compound Selectivity IC50 (µM) Activity
4,5-diphenyl-4-isoxazolinesCOX-2 selective0.95Analgesic and anti-inflammatory
Compound 2COX-2 inhibitor0.62Significant reduction in edema

Research has shown that certain isoxazolidine derivatives exhibit selective COX-2 inhibition, which is crucial for developing new anti-inflammatory agents . For example, compound 2 demonstrated significant anti-inflammatory activity with a low IC50 value, indicating its potential as a therapeutic agent in inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties of isoxazolidine derivatives are also noteworthy. Studies have assessed their effectiveness against various pathogens:

Compound Pathogen MIC (µg/mL) Activity Type
Compound 7bStaphylococcus aureus0.22Bactericidal
Compound 10Escherichia coli0.25Bactericidal

In vitro evaluations revealed that several isoxazolidine derivatives exhibited strong antibacterial activity with low minimum inhibitory concentrations (MICs), suggesting their potential as new antimicrobial agents . Furthermore, these compounds showed synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on the effects of this compound on MCF-7 cells demonstrated that treatment led to significant apoptosis characterized by increased caspase activity and cell cycle arrest at the G2/M phase . The findings suggest that this compound could serve as a lead structure for developing novel anticancer therapies.
  • Case Study on Anti-inflammatory Effects :
    In another investigation focusing on the anti-inflammatory potential of isoxazolidines, compounds were evaluated using the carrageenan-induced paw edema model in rats. Results indicated that certain derivatives significantly reduced edema compared to control groups, highlighting their therapeutic potential in treating inflammatory diseases .

Properties

IUPAC Name

ethyl (3S)-1,2-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-9-6(8)5-3-4-10-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZIYRDMQHXMAF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCON1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCON1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.